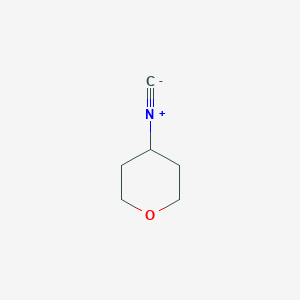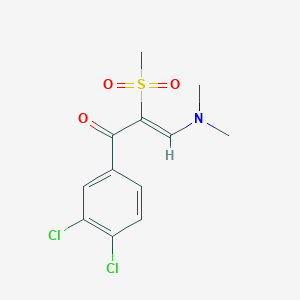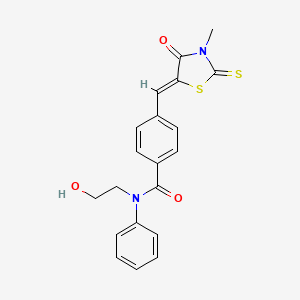
(1S)-1-(2H-Triazol-4-yl)ethane-1,2-diol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(2H-Triazol-4-yl)ethane-1,2-diol; hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This chemical compound is commonly referred to as TAE684, and it belongs to the class of kinase inhibitors. TAE684 has been found to have potential therapeutic applications in the treatment of cancer and other diseases.
作用機序
TAE684 exerts its anti-cancer effects by inhibiting the activity of ALK, which is a key player in the growth and proliferation of cancer cells. ALK is a receptor tyrosine kinase that is commonly found in various types of cancer cells, including non-small cell lung cancer, neuroblastoma, and anaplastic large cell lymphoma. TAE684 binds to the ATP-binding site of ALK, thereby blocking its activity and preventing the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
TAE684 has been found to have significant biochemical and physiological effects in cancer cells. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. TAE684 has also been found to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis. Moreover, TAE684 has been found to be effective against multiple drug-resistant cancer cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
TAE684 has several advantages for lab experiments. It is a potent and selective inhibitor of ALK, making it a valuable tool for studying the role of ALK in cancer cells. Moreover, TAE684 has been found to be effective against multiple drug-resistant cancer cells, making it a valuable tool for studying drug resistance in cancer cells. However, TAE684 has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and toxicity are not yet fully understood. Moreover, TAE684 has been found to have off-target effects on other kinases, which may complicate its use in lab experiments.
将来の方向性
There are several future directions for the study of TAE684. One direction is to further investigate its potential therapeutic applications in the treatment of cancer. TAE684 has been found to be effective against multiple drug-resistant cancer cells, making it a promising candidate for cancer therapy. Moreover, TAE684 has been found to have off-target effects on other kinases, which may have therapeutic implications beyond its inhibition of ALK. Another direction is to further investigate its mechanism of action and its long-term effects and toxicity. TAE684 is a relatively new compound, and more research is needed to fully understand its effects on cancer cells and its potential as a therapeutic agent.
合成法
TAE684 is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis of TAE684 starts with the reaction of 4-(4-bromophenyl)pyridine with 2-methylimidazole to produce 4-(4-bromophenyl)-1H-imidazole. This intermediate product is then reacted with 2-azidoethanol to produce (1S)-1-(2H-Triazol-4-yl)ethane-1,2-diol. Finally, the hydrochloride salt of TAE684 is obtained by reacting TAE684 with hydrochloric acid.
科学的研究の応用
TAE684 has been extensively studied for its potential therapeutic applications in the treatment of cancer. It has been found to be a potent inhibitor of anaplastic lymphoma kinase (ALK), which is a receptor tyrosine kinase that is commonly found in various types of cancer cells. TAE684 has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of ALK. Moreover, TAE684 has been found to be effective against multiple drug-resistant cancer cells, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
(1S)-1-(2H-triazol-4-yl)ethane-1,2-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2.ClH/c8-2-4(9)3-1-5-7-6-3;/h1,4,8-9H,2H2,(H,5,6,7);1H/t4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSVWUPCGRZFIQ-PGMHMLKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1C(CO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NNN=C1[C@@H](CO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-ethoxyphenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2762465.png)
![3-allyl-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762466.png)
![3-{[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2762467.png)





![N-(4,6-dimethylpyrimidin-2-yl)-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2762479.png)
![N-[2-(thiophen-2-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2762480.png)


![4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile](/img/structure/B2762484.png)
![5-Chloro-4-(4-methylphenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfonyl]-1,3-thiazole](/img/structure/B2762485.png)
